molecular formula C21H18O7 B2859841 (Z)-methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 858764-03-1

(Z)-methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No. B2859841
CAS RN: 858764-03-1
M. Wt: 382.368
InChI Key: XNIHLSYCGSGGLY-ZDLGFXPLSA-N
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Description

(Z)-methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C21H18O7 and its molecular weight is 382.368. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Chemistry and Photopolymerization

Toward Nitroxide-Mediated Photopolymerization :A study by Guillaneuf et al. (2010) introduces an alkoxyamine bearing a chromophore group, which decomposes under UV irradiation to generate radicals, significantly impacting polymer chemistry. This compound demonstrates the potential of similar structures in nitroxide-mediated photopolymerization (NMP2), highlighting their utility in creating polymers with controlled properties (Guillaneuf et al., 2010).

Organic Synthesis and Chemical Reactions

Reactions of 3‐oxo‐2,3‐dihydrobenzofuran :Research by Mérour and Cossais (1991) explores the reactions between 3-oxo-2,3-dihydrobenzofuran and various alkyl cyano-alkoxypropenoates, leading to the synthesis of pyran derivatives. This illustrates the potential of complex organic compounds in facilitating the synthesis of novel chemical structures with diverse applications (Mérour & Cossais, 1991).

Renewable Materials and Catalysis

Route to Renewable PET :Pacheco et al. (2015) discuss the use of silica molecular sieves in catalyzing reactions between ethylene and renewable furans to produce biobased terephthalic acid precursors, a key component in creating sustainable materials for industries such as packaging and textiles (Pacheco et al., 2015).

Medicinal Chemistry and Prostanoids

Chiral 7-Oxabicyclo[2.2.1]heptane Building Blocks for Prostanoids :A study by Valiullina et al. (2019) focuses on synthesizing and studying the carbocyclization of a compound similar in complexity to the one . Their work provides insights into the synthesis of prostanoids, compounds with significant roles in pharmaceuticals (Valiullina et al., 2019).

properties

IUPAC Name

methyl 4-[(Z)-[6-(1-methoxy-1-oxopropan-2-yl)oxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O7/c1-12(20(23)25-2)27-15-8-9-16-17(11-15)28-18(19(16)22)10-13-4-6-14(7-5-13)21(24)26-3/h4-12H,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIHLSYCGSGGLY-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

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